N'-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(2,3-Dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone linked to a 2,3-dimethylphenyl group and a 3-fluorophenyl-substituted thiazole moiety. Its molecular formula is C₂₁H₂₀F₂N₃O₂S, with a molecular weight of 423.47 g/mol.
The compound’s closest analog, N'-(3-fluoro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide (G571-0262, ChemDiv ID), shares a nearly identical scaffold but differs in the substitution pattern of the phenyl group (3-fluoro-4-methylphenyl vs. 2,3-dimethylphenyl). Both compounds are part of a broader class of amide-linked thiazole derivatives studied for their structural diversity and bioactivity .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-5-3-8-18(14(13)2)25-20(27)19(26)23-10-9-17-12-28-21(24-17)15-6-4-7-16(22)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKDMPBBJJOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Ethanediamide Linker: The ethanediamide linker can be synthesized through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride.
Final Coupling: The final step involves coupling the synthesized thiazole derivative with the ethanediamide linker under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from amides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups may facilitate binding to specific sites on the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Substituent Effects :
- The 2,3-dimethylphenyl group in the target compound introduces steric bulk compared to the 3-fluoro-4-methylphenyl group in G571-0262. This may influence binding affinity or solubility in biological systems .
- Fluorine substitution (as in G571-0262 and FTBU-1) enhances electronegativity and metabolic stability, whereas chlorine (as in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) increases lipophilicity .
Ethanediamides may exhibit stronger intermolecular interactions, affecting crystallinity .
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, also known by its CAS number 895784-37-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H20FN3O2S. Its structure includes a thiazole ring, which is significant for its biological activity. The presence of fluorine and dimethyl groups contributes to its lipophilicity and potential interactions with biological targets.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit key enzymes. For instance, research on related thiazole derivatives indicates significant inhibition of human carbonic anhydrases (hCA I and II) with IC50 values ranging from 113 to 516 nM . Such inhibition can impact various physiological processes, including acid-base balance and fluid secretion.
2. Analgesic Properties
The compound has been noted for its analgesic effects. A study indicated that derivatives similar to this compound exhibited pain-relieving properties, suggesting potential applications in treating pain conditions . The mechanism may involve modulation of pain pathways through enzyme inhibition or receptor interaction.
Case Study 1: Enzyme Inhibition
A systematic investigation into thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent inhibition against hCA I and II. The most active compounds had K_i values as low as 62.79 nM for hCA II, indicating strong binding affinity .
Case Study 2: Analgesic Efficacy
In a pharmacological evaluation of thiazole derivatives, one compound was shown to significantly reduce nociceptive behavior in animal models. This suggests that this compound may also have similar analgesic properties that warrant further exploration in clinical settings .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
